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molecular formula C8H5F3N2O B1199187 6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile CAS No. 654-49-9

6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Cat. No. B1199187
M. Wt: 202.13 g/mol
InChI Key: IMPQPQKUDMOZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09376422B2

Procedure details

To a solution of 2-cyanoacetamide (14.0 g, 166 mmol) and trifluoroacetylacetone (20.0 ml, 166 mmol) in H2O (332 ml) was added K2CO3 (6.60 g, 47.9 mmol). The mixture was stirred at 23° C. for 15 h. The precipitated solid was filtered with Buchner funnel, washed with ice cold H2O, and dried with hot air (60° C., 16 h) to give the titled compound (17.6 g, 52%). 1H NMR (400 MHz, DMSO-d6): δ ppm 2.38 (s, 3H), 6.66 (s, 1H).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
332 mL
Type
solvent
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([NH2:6])=[O:5])#[N:2].[F:7][C:8]([F:16])([F:15])[C:9]([CH2:11][C:12](=O)[CH3:13])=O.C([O-])([O-])=O.[K+].[K+]>O>[CH3:13][C:12]1[NH:6][C:4](=[O:5])[C:3]([C:1]#[N:2])=[C:9]([C:8]([F:16])([F:15])[F:7])[CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
20 mL
Type
reactant
Smiles
FC(C(=O)CC(C)=O)(F)F
Name
Quantity
6.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
332 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 23° C. for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered with Buchner funnel
WASH
Type
WASH
Details
washed with ice cold H2O
CUSTOM
Type
CUSTOM
Details
dried with hot air (60° C., 16 h)
Duration
16 h

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC1=CC(=C(C(N1)=O)C#N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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